molecular formula C23H20N2O3S2 B2372478 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-methoxyphenyl)thio)propanamide CAS No. 941952-48-3

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-methoxyphenyl)thio)propanamide

Cat. No.: B2372478
CAS No.: 941952-48-3
M. Wt: 436.54
InChI Key: DICNRRCLVWWMMD-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core linked to a 4-hydroxyphenyl group via an amine, with a propanamide spacer bearing a 4-methoxyphenylthio moiety. Its synthesis typically involves coupling reactions, as seen in benzothiazole derivatives, with characterization via NMR, IR, and MS . The structural complexity arises from the thioether linkage and hydroxyl group, which may enhance solubility and biological interactions compared to simpler analogues.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-(4-methoxyphenyl)sulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S2/c1-28-16-7-9-17(10-8-16)29-13-12-22(27)24-15-6-11-20(26)18(14-15)23-25-19-4-2-3-5-21(19)30-23/h2-11,14,26H,12-13H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICNRRCLVWWMMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-methoxyphenyl)thio)propanamide is a compound of interest in medicinal chemistry due to its unique structural features, which include a benzo[d]thiazole moiety, a hydroxyphenyl group, and a thioamide functional group. This compound has been investigated for its potential biological activities, particularly in the fields of cancer therapy and neurodegenerative diseases.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N2O2S, with a molecular weight of approximately 350.43 g/mol. The presence of multiple functional groups enhances its interaction with various biological targets, making it a candidate for further pharmacological studies.

Anticancer Activity

Research has indicated that compounds containing the benzo[d]thiazole core exhibit significant anticancer properties. For instance, related compounds have shown moderate to high potency against various cancer cell lines, including breast and lung cancer cells. The compound's structure suggests potential mechanisms involving apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activities

Compound NameActivityTarget Cancer Cell Lines
This compoundModerateMCF-7 (breast), A549 (lung)
6-Bromobenzo[d]thiazole derivativesHighVarious
N-(5-{4-Chloro-3[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-thiazol-2-yl)acetamideModerateSpecific

Acetylcholinesterase Inhibition

Another significant aspect of this compound is its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of Alzheimer’s disease. Compounds with similar structural motifs have demonstrated promising AChE inhibitory activities, suggesting that this compound may also possess this activity.

Table 2: AChE Inhibition Studies

Compound NameIC50 Value (µM)Reference
This compoundTBDOngoing studies
4-(benzo[d]thiazole-2-yl) phenols2.7

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of apoptotic pathways leading to cancer cell death.
  • Cell Cycle Arrest : Interference with cell cycle progression in cancer cells.
  • Inhibition of Enzymatic Activity : Competitive inhibition of AChE, leading to increased acetylcholine levels.

Case Studies

Recent studies have focused on the synthesis and evaluation of various derivatives based on the benzo[d]thiazole scaffold. These investigations often include:

  • In vitro assays to determine cytotoxicity against cancer cell lines.
  • Molecular docking studies to predict binding affinities and interactions with target proteins such as AChE.

For example, a study demonstrated that derivatives with enhanced lipophilicity showed improved bioavailability and efficacy in inhibiting tumor growth in xenograft models.

Comparison with Similar Compounds

Key Findings and Implications

  • Thioether vs. Sulfonamide : Thioethers (target compound) may offer reversible redox properties, whereas sulfonamides (30a) enhance enzyme inhibition .
  • Linker Flexibility : Propanamide spacers (target compound, 11) improve synthetic yields compared to acrylamides (BZTcin3) .
  • Substituent Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl in ) enhance target affinity, while methoxy groups improve solubility .

Preparation Methods

Cyclocondensation of 2-Aminothiophenol with Substituted Benzaldehydes

The benzo[d]thiazole core is synthesized by reacting 2-aminothiophenol with 3-nitro-4-hydroxybenzaldehyde under oxidative conditions. For example, microwave irradiation at 100°C for 10 minutes in ethanol with catalytic piperidine yields 3-(benzo[d]thiazol-2-yl)-4-nitrophenol, which is subsequently reduced to the corresponding amine using hydrogen gas and palladium on carbon.

Reaction Conditions :

  • Solvent : Ethanol
  • Catalyst : Piperidine (0.2 mmol per 1 mmol substrate)
  • Temperature : 80°C (conventional) or 100°C (microwave)
  • Yield : 74–88%.

Alternative Route via Nitrile Intermediates

2-(Benzo[d]thiazol-2-yl)acetonitrile derivatives, synthesized from 2-cyanomethylbenzothiazole and aryl aldehydes, undergo condensation with 4-hydroxyaniline in the presence of morpholine and sulfur. This method avoids nitro group reduction but requires stringent temperature control (85°C for 4 hours).

Synthesis of 3-((4-Methoxyphenyl)thio)propanoic Acid

Thioetherification of 4-Methoxythiophenol

3-Bromopropanoic acid is reacted with 4-methoxythiophenol in a polar aprotic solvent (e.g., dimethylformamide) using potassium carbonate as a base. The reaction proceeds at room temperature for 12 hours, yielding 3-((4-methoxyphenyl)thio)propanoic acid with minimal disulfide byproducts.

Optimized Parameters :

  • Molar Ratio : 1:1 (acid : thiophenol)
  • Base : K₂CO₃ (2 eq)
  • Solvent : DMF
  • Yield : 92%.

Amide Coupling Strategies

PyBOP-Mediated Coupling

A mixture of 3-(benzo[d]thiazol-2-yl)-4-hydroxyphenylamine (1 eq), 3-((4-methoxyphenyl)thio)propanoic acid (1 eq), PyBOP (1 eq), and N,N-diisopropylethylamine (DIEA, 4 eq) in anhydrous DMF is stirred at room temperature for 50 minutes. Acetic acid (7 eq) is added to quench the reaction, and the crude product is purified via RP-HPLC.

Key Data :

  • Coupling Reagent : PyBOP
  • Solvent : DMF
  • Temperature : 20°C
  • Reaction Time : 50 minutes
  • Yield : 68–75%.

Comparative Analysis of Coupling Reagents

While PyBOP offers rapid amide formation, alternative reagents like HATU or EDCl/HOBt may be employed for scalability. However, these require longer reaction times (2–4 hours) and elevated temperatures (40–50°C), potentially compromising thermally sensitive substrates.

Purification and Characterization

Reverse-Phase HPLC Purification

The crude product is dissolved in acetonitrile/water (1:1) and injected into a C18 column. Gradient elution (10–90% acetonitrile over 30 minutes) isolates the target compound with >98% purity.

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 10.21 (s, 1H, OH), 8.45 (d, J = 8.4 Hz, 1H, ArH), 7.92–7.85 (m, 2H, benzothiazole-H), 7.52 (d, J = 8.8 Hz, 2H, OCH₃-ArH), 6.98 (d, J = 8.8 Hz, 2H, S-ArH), 3.79 (s, 3H, OCH₃), 3.12 (t, J = 7.2 Hz, 2H, CH₂), 2.89 (t, J = 7.2 Hz, 2H, CH₂).
  • ESI-MS : [M+H]⁺ m/z calculated for C₂₃H₂₁N₂O₃S₂: 461.1; observed: 461.2.

Optimization and Challenges

Solvent Selection

DMF outperforms dichloromethane and THF in solubilizing both coupling partners, reducing reaction heterogeneity. However, post-reaction DMF removal necessitates acidic workup to precipitate the product.

Byproduct Formation

Competitive esterification of 3-((4-methoxyphenyl)thio)propanoic acid is mitigated by maintaining a 1:1 stoichiometry of acid to amine and avoiding excess DIEA.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of this compound, and what analytical techniques validate its purity?

  • Methodology : Synthesis optimization involves adjusting reaction conditions such as solvent polarity (e.g., ethanol vs. methanol), temperature (reflux vs. room temperature), and catalyst selection (e.g., HCl or NaOH). Multi-step protocols often require intermediates to be monitored via thin-layer chromatography (TLC) to track progression . Final purity is confirmed using nuclear magnetic resonance (NMR) for structural elucidation and mass spectrometry (MS) for molecular weight validation .

Q. What are the standard characterization methods for confirming the structure of this compound?

  • Methodology : Structural confirmation relies on spectroscopic techniques:

  • NMR : ¹H and ¹³C NMR identify proton and carbon environments, particularly distinguishing aromatic protons in the benzo[d]thiazole and methoxyphenyl groups .
  • IR Spectroscopy : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹ and hydroxyl O-H stretch at ~3300 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different studies?

  • Methodology : Contradictions often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). To address this:

  • Conduct dose-response studies to establish IC₅₀ values under standardized conditions .
  • Use comparative structural analysis with analogs (e.g., fluorinated or methylated derivatives) to isolate substituent effects on activity .
  • Validate target engagement via surface plasmon resonance (SPR) or fluorescence polarization assays to quantify binding affinities .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Methodology :

  • Analog Synthesis : Modify key moieties (e.g., replace the 4-methoxyphenyl thioether with sulfonamide or alkyl groups) to assess electronic and steric effects .
  • Pharmacophore Mapping : Use computational tools like Molecular Operating Environment (MOE) to identify critical interaction sites (e.g., the benzo[d]thiazole ring for π-π stacking) .
  • In Silico Screening : Predict bioavailability and toxicity via ADMET models to prioritize analogs for synthesis .

Q. What experimental approaches elucidate the mechanism of action of this compound in disease models?

  • Methodology :

  • Molecular Docking : Simulate interactions with proposed targets (e.g., kinases or DNA repair enzymes) to identify binding modes .
  • Gene Expression Profiling : Use RNA-seq or qPCR to track downstream pathway modulation (e.g., apoptosis markers like Bax/Bcl-2) .
  • Pharmacological Inhibition : Combine with known inhibitors (e.g., kinase inhibitors) to assess competitive or synergistic effects .

Q. How can researchers address discrepancies in stability data under varying pH or temperature conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to acidic/basic conditions (pH 1–13) and elevated temperatures (40–60°C), then quantify degradation products via HPLC .
  • Kinetic Stability Analysis : Calculate half-life (t₁/₂) under physiological buffers (e.g., PBS at 37°C) to simulate in vivo conditions .
  • Protective Group Strategies : Introduce stabilizing groups (e.g., acetyl protection for hydroxyl moieties) during synthesis to enhance shelf life .

Q. What methods are used to evaluate the compound's potential off-target effects?

  • Methodology :

  • Proteome-Wide Screening : Utilize thermal shift assays (TSA) to identify non-target proteins affected by the compound .
  • Cellular Phenotypic Profiling : Apply high-content imaging to assess unintended effects on cell morphology or organelle integrity .
  • Selectivity Panels : Test against a panel of related enzymes/receptors (e.g., cytochrome P450 isoforms) to quantify selectivity ratios .

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